Borane-trimethylamine complex

Catalog No.
S1941936
CAS No.
75-22-9
M.F
C3H9BN+
M. Wt
69.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-trimethylamine complex

CAS Number

75-22-9

Product Name

Borane-trimethylamine complex

Molecular Formula

C3H9BN+

Molecular Weight

69.92 g/mol

InChI

InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3/q+1

InChI Key

LGEYNFHPQLLKNW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[B].CN(C)C

The exact mass of the compound Borane-trimethylamine complex is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Borane-trimethylamine complex (CAS 75-22-9), also known as TMAB, is a stable, solid Lewis acid-base adduct that serves as a convenient and safe carrier for borane (BH3). Unlike the pyrophoric gas diborane or liquid borane complexes such as borane-tetrahydrofuran (BTHF) and borane-dimethyl sulfide (BMS), borane-trimethylamine's solid form and high thermal stability (up to 120 °C) simplify storage, handling, and dosing in both laboratory and industrial settings. It is highly soluble in many organic solvents, including ethers and benzene, and functions as a versatile reducing and hydroborating agent.

While other reagents like borane-THF (BTHF), borane-dimethyl sulfide (BMS), and diborane gas also provide a source of BH3, they are not direct substitutes for the borane-trimethylamine complex in many workflows. BTHF solutions are typically dilute (~1M), exhibit limited thermal stability, and can dissociate to form diborane in the headspace of concentrated solutions, posing a safety risk. BMS is more stable but has an intensely unpleasant odor and is a flammable liquid, creating significant handling and environmental challenges. Diborane itself is a highly toxic and pyrophoric gas requiring specialized equipment. The solid, air-stable, and odorless nature of borane-trimethylamine provides distinct advantages in process safety, long-term storage, ease of handling, and dosing accuracy, making it the preferred choice for applications where these factors are critical.

Superior Thermal and Handling Stability for Simplified Logistics and Safer Operations

Borane-trimethylamine complex is a white crystalline solid with a melting point of 92-94 °C and is thermally stable up to 120 °C, allowing for purification by vacuum sublimation. This contrasts sharply with other amine-borane complexes; for instance, ammonia-borane can explode upon heating, and borane-pyridine has been reported to decompose violently under reduced pressure. Liquid alternatives like Borane-THF complex (BTHF) are known to be unstable over prolonged periods, requiring stabilizers, and are typically sold in dilute 1M solutions to mitigate risk.

Evidence DimensionPhysical State and Thermal Stability
Target Compound DataSolid, M.P. 92-94 °C; Thermally stable to 120 °C
Comparator Or BaselineBorane-THF (BTHF): Unstable liquid, requires stabilizer, sold as dilute ~1M solution. Ammonia-borane: Solid, but explodes on heating.
Quantified DifferenceSolid with a high, well-defined decomposition threshold vs. unstable liquid or explosive solid.
ConditionsStandard storage and handling conditions.

The superior stability and solid form reduce storage costs, enhance operational safety, and allow for more precise gravimetric dosing compared to handling volatile, less stable liquid alternatives.

Proven Precursor for High-Purity Boron Nitride and Boron Carbonitride Film Deposition via CVD

Borane-trimethylamine complex serves as an effective single-source precursor for the chemical vapor deposition (CVD) of high-quality hexagonal boron nitride (h-BN) and boron carbonitride (BCN) thin films. Unlike highly toxic gaseous precursors such as diborane (B2H6) or boron trichloride (BCl3), borane-trimethylamine is a less toxic solid that can be sublimated at a relatively low temperature (e.g., 40 °C) to achieve film growth. This provides a significant safety and handling advantage over traditional precursors while enabling the synthesis of pristine h-BN films with wide band gaps (~6.1 eV).

Evidence DimensionPrecursor Safety and Handling for CVD
Target Compound DataLess toxic, solid single-source precursor.
Comparator Or BaselineDiborane (B2H6), Boron Trichloride (BCl3): Highly toxic, pyrophoric, or corrosive gases.
Quantified DifferenceQualitative but critical difference in hazard classification, requiring significantly less specialized handling infrastructure.
ConditionsChemical Vapor Deposition (CVD) for h-BN or BCN films.

For materials science and electronics applications, using this compound as a precursor simplifies the deposition process, reduces safety risks, and lowers the barrier to entry for producing high-quality 2D materials.

Differentiated Reactivity Profile: Inert to Carboxylic Acids at Room Temperature, Enabling Selective Reductions

Unlike stronger reducing agents like LiAlH4 or even other borane complexes under certain conditions, borane-trimethylamine is inert towards carboxylic acids at room temperature. This allows it to be used for the selective reduction of other functional groups, such as ketones, in the presence of an unactivated carboxylic acid. Reduction of the carboxylic acid itself requires forcing conditions, such as refluxing in xylene, where it can be converted to an ester (87% yield) or, with additives, an amide or tertiary amine. This controllable reactivity contrasts with BTHF or BMS, which are commonly used for the direct, non-selective reduction of carboxylic acids to alcohols.

Evidence DimensionReactivity with Carboxylic Acids
Target Compound DataInert at room temperature; reduction requires heat (refluxing xylene).
Comparator Or BaselineLiAlH4 / BH3-THF / BH3-SMe2: Readily reduce carboxylic acids at or below room temperature.
Quantified DifferenceQualitative difference in reaction conditions (room temp vs. reflux) required for reduction, enabling chemoselectivity.
ConditionsStandard organic synthesis solvent systems (e.g., THF, xylene).

This unique reactivity profile allows chemists to perform reductions on multi-functional molecules without needing to protect carboxylic acid groups, streamlining synthesis pathways and reducing process steps.

Precursor for Semiconductor and 2D Materials Manufacturing

Ideal for use in CVD and ALD processes for depositing high-purity boron-containing thin films, such as h-BN dielectrics. Its solid form, low sublimation temperature, and superior safety profile compared to gaseous precursors like diborane make it a preferred choice for reproducible film growth in controlled manufacturing environments.

Chemoselective Reductions in Complex Molecule Synthesis

Specified for multi-step organic syntheses where a carboxylic acid must be preserved while other functional groups, like ketones, are reduced. Its inertness to acids at room temperature eliminates the need for protection/deprotection steps, increasing overall process efficiency and yield.

Large-Scale or Automated Processes Requiring Stable, Solid Reagents

The excellent thermal stability and non-pyrophoric, solid nature of the complex make it highly suitable for industrial-scale reductions and automated synthesis platforms. It allows for safe, long-term storage and precise, gravimetric dispensing, which is problematic for unstable liquid borane solutions that require frequent titration and specialized handling protocols.

Exact Mass

70.0828045 Da

Monoisotopic Mass

70.0828045 Da

Heavy Atom Count

5

Other CAS

75-22-9

General Manufacturing Information

Boron, (N,N-dimethylmethanamine)trihydro-, (T-4)-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types